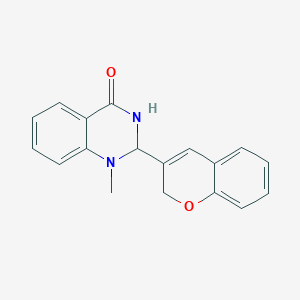![molecular formula C19H18N2O4 B7452921 (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7452921.png)
(5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate, also known as AEPC, is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. AEPC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cellular processes such as proliferation, apoptosis, and inflammation. (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, as well as to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and antitumor properties. (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, as well as to exhibit antibacterial and antifungal activity against various pathogens. Additionally, (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
实验室实验的优点和局限性
(5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential for non-specific binding to proteins and other biomolecules.
未来方向
There are several potential future directions for research on (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate, including the development of new drugs and therapies based on its antitumor and anti-inflammatory properties, as well as the further exploration of its potential as a fluorescent probe for the detection of analytes in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate and to optimize its synthesis and use in lab experiments.
合成方法
The synthesis of (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with ethyl acetoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then reacted with 2-bromo-3-ethoxy pyridine to yield (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate. This synthesis method has been optimized and improved over time, with various modifications and alternative routes proposed.
科学研究应用
(5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies. Additionally, (5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate has been explored for its potential use as a fluorescent probe for the detection of various analytes in biological samples.
属性
IUPAC Name |
(5-acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-17-8-7-14(13(2)22)10-15(17)12-25-19(23)16-11-21-9-5-4-6-18(21)20-16/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMFOLPVNTWHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)COC(=O)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B7452857.png)
![[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7452864.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-(5-nitro-2-oxopyridin-1-yl)acetamide](/img/structure/B7452877.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2,5-diphenylpyrazole-3-carboxamide](/img/structure/B7452882.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7452896.png)
![[2-[2-[[2-(5-Methylthiophene-2-carbonyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7452904.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7452913.png)
![[2-[(1,1-Dioxothiolan-3-yl)amino]-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7452927.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7452933.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7452934.png)
![[2-[[2-(4-fluoroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7452941.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-benzyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7452954.png)
![5-(4-chlorophenyl)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B7452960.png)